2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
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Overview
Description
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine. This compound is characterized by its ability to maintain enzyme activity and stability in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product[2][2].
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product[2][2].
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to stabilize pH in biological and chemical systems. It interacts with hydrogen ions and other charged species, maintaining a stable environment for enzymatic and chemical reactions. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Another compound with similar buffering properties but different molecular structure.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: A sulfonic acid derivative with similar buffering capacity.
Diethanolamine: A simpler amine with two hydroxyl groups, used in various industrial applications.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain stability over a wide pH range. This property makes it particularly useful in applications where maintaining enzyme activity is crucial .
Properties
CAS No. |
72828-42-3 |
---|---|
Molecular Formula |
C8H20N2O5 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI Key |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Related CAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origin of Product |
United States |
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